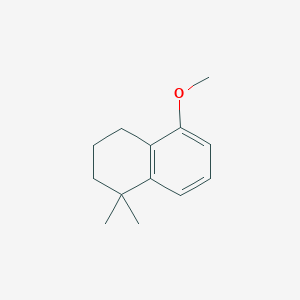

5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

説明

5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is a chemical compound . It is a constituent of petroleum and coal tar . It is used in coal liquefaction and as an alternative to turpentine in paints and waxes .

Molecular Structure Analysis

5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene contains a total of 33 bonds; 15 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 ether (aromatic) .科学的研究の応用

- Field : Industrial Chemistry

- Application : Tetralin is used as a hydrogen-donor solvent, for example in coal liquifaction . It functions as a source of H2, which is transferred to the coal .

- Method : The partially hydrogenated coal is more soluble .

- Results : This application helps in the process of coal liquifaction .

- Field : Organic Chemistry

- Application : 1,2,3,4-Tetralin may be used as a raw material in the synthesis of fullerenes .

- Method : The specific method of application or experimental procedures are not provided in the source .

- Results : The outcome of this application is the synthesis of fullerenes .

- Field : Organic Chemistry

- Application : 1,2,3,4-Tetrahydronaphthalene is used as an intermediate for organic synthesis .

- Method : The specific method of application or experimental procedures are not provided in the source .

- Results : The outcome of this application is the synthesis of various organic compounds .

Hydrogen-Donor Solvent

Raw Material in the Synthesis of Fullerenes

Intermediate for Organic Synthesis

Solvent

- Field : Organic Chemistry

- Application : 1,2,3,4-Tetrahydronaphthalene is used for the laboratory synthesis of dry HBr gas .

- Method : The specific method of application or experimental procedures are not provided in the source .

- Results : The outcome of this application is the synthesis of dry HBr gas .

- Field : Organic Chemistry

- Application : 1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene, a derivative of 1,2,3,4-Tetrahydronaphthalene, is a complexing agent and forms complexes with cephradine .

- Method : The specific method of application or experimental procedures are not provided in the source .

- Results : The outcome of this application is the formation of complexes with cephradine .

Laboratory Synthesis of Dry HBr Gas

Complexing Agent

- Field : Organic Chemistry

- Application : 1,2,3,4-Tetrahydronaphthalene may be used as a raw material in the synthesis of fullerenes .

- Method : The specific method of application or experimental procedures are not provided in the source .

- Results : The outcome of this application is the synthesis of fullerenes .

- Field : Organic Chemistry

- Application : 1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene, a derivative of 1,2,3,4-Tetrahydronaphthalene, is a complexing agent and forms complexes with cephradine .

- Method : The specific method of application or experimental procedures are not provided in the source .

- Results : The outcome of this application is the formation of complexes with cephradine .

Synthesis of Fullerenes

Complexing Agent for Cephradine

Safety And Hazards

While specific safety and hazard information for 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is not available, similar compounds like 1,2,3,4-Tetrahydronaphthalene are flammable with a risk of ignition. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back. Containers may explode when heated .

特性

IUPAC Name |

8-methoxy-4,4-dimethyl-2,3-dihydro-1H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-13(2)9-5-6-10-11(13)7-4-8-12(10)14-3/h4,7-8H,5-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNVZUXCGXPSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=C1C=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294847 | |

| Record name | 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene | |

CAS RN |

33214-70-9 | |

| Record name | 33214-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B1296109.png)

![Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate](/img/structure/B1296117.png)

![2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid](/img/structure/B1296121.png)